molecular formula C7H3BrFIO B6305382 5-Bromo-2-fluoro-3-iodobenzaldehyde CAS No. 2091698-58-5

5-Bromo-2-fluoro-3-iodobenzaldehyde

Cat. No.: B6305382
CAS No.: 2091698-58-5
M. Wt: 328.90 g/mol
InChI Key: XTESSWSHEHZJDY-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromo-2-fluoro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The aldehyde group in this compound can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-3-iodobenzaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It is used in the development of molecular probes and imaging agents.

    Medicine: Research into potential pharmaceutical applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-iodobenzaldehyde involves its reactivity with various molecular targets. The compound’s halogen atoms and aldehyde group allow it to interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. These interactions can affect molecular pathways and biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

5-Bromo-2-fluoro-3-iodobenzaldehyde can be compared with similar compounds such as:

Each of these compounds has unique properties that make them suitable for specific research and industrial applications.

Properties

IUPAC Name

5-bromo-2-fluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESSWSHEHZJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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